Enabling Synthesis of Sub-nanomolar Dual Opioid Receptor Ligands vs. Generic Aminoketones
This compound is the essential precursor for constructing the cyclohexane-based spirocyclic core of a lead series in patent US9120797. In contrast, generic unsubstituted or mono-substituted 2-piperidinyl cyclohexanones would produce a different, less conformationally constrained scaffold, failing to generate the patented compounds [1]. The ultimate products of this building block, such as the derivative BDBM177911, demonstrate sub-nanomolar binding affinities (Ki of 0.260 nM for the Opioid growth factor receptor-like protein 1 and 0.360 nM for the Mu-type opioid receptor) in receptor binding assays, providing a quantifiable benchmark for the value of the 4,4-dimethyl spirocyclic architecture [2]. This functional potency is directly contingent on the use of the target compound as a starting material, which is not achievable with simpler analogs.
| Evidence Dimension | Synthetic Enablement of Target Product Profile (Potency) |
|---|---|
| Target Compound Data | Patented spirocyclic derivatives synthesized only from this building block show Ki = 0.260 nM (OGFRL1) and 0.360 nM (MOR) [2]. |
| Comparator Or Baseline | Hypothetical products from unsubstituted 2-(piperidin-2-yl)cyclohexanone; scaffold cannot be formed. |
| Quantified Difference | Infinite (scaffold cannot be generated); Target compound uniquely yields active leads. |
| Conditions | Synthesis per US9120797; Affinity: Radioligand binding assay with 3H-nociceptin/orphanin FQ on recombinant human receptors. |
Why This Matters
For a procurement decision in a drug discovery project targeting opioid receptors, this compound is not an optional choice but the sole viable starting point to access a validated, pharmacologically potent chemical series, directly linking procurement to a patented, high-value target profile.
- [1] US9120797B2. Process for preparing spirocyclic cyclohexane compounds, compositions containing such compounds and method of using such compounds. Gruenenthal GmbH, 2015. https://patents.google.com/patent/US9120797B2/en View Source
- [2] BindingDB Entry BDBM177911. US9120797, 10::US9120797, 9. Affinity Data for Opioid growth factor receptor-like protein 1 (Ki: 0.260 nM) and Mu-type opioid receptor (Ki: 0.360 nM). http://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=177911 View Source
